molecular formula C45H81NNaO11P B6594454 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) CAS No. 111613-33-3

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

Cat. No.: B6594454
CAS No.: 111613-33-3
M. Wt: 866.1 g/mol
InChI Key: KKEGOYIHHIJUOK-NFCDTPQPSA-M
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Description

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is a functionalized phospholipid, commonly referred to as DOPE-N-succinyl. This compound is a derivative of phosphatidylethanolamine (PE) with two oleic acid chains and a succinyl group attached to the ethanolamine head group. It is widely used in research and industrial applications due to its unique properties and versatility.

Biochemical Analysis

Biochemical Properties

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) interacts with various enzymes, proteins, and other biomolecules. It is a key component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cell lines . This interaction is crucial for gene therapy applications .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is used as a fluorescence label for lipid membranes in studies of membrane structures such as liposomes and lipid rafts .

Molecular Mechanism

At the molecular level, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this product may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt) and its effects on activity or function are significant. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOPE-N-succinyl typically involves the following steps:

  • Phosphorylation: The starting material, 1,2-dioleoyl-sn-glycero-3-phosphocholine, undergoes phosphorylation to form 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

  • Succinylation: The ethanolamine head group is then succinylated using succinic anhydride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt of DOPE-N-succinyl.

Industrial Production Methods: Industrial production of DOPE-N-succinyl involves large-scale synthesis using similar chemical reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

  • Oxidation: DOPE-N-succinyl can undergo oxidation reactions, particularly at the double bonds in the oleic acid chains.

  • Reduction: Reduction reactions are less common but can occur under specific conditions.

  • Substitution: The succinyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, osmium tetroxide, or other oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

  • Substitution: Various reagents depending on the desired functional group, such as amines, alcohols, or halides.

Major Products Formed:

  • Oxidation Products: Epoxides, aldehydes, and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

DOPE-N-succinyl is extensively used in scientific research due to its unique properties:

  • Chemistry: It serves as a model lipid in studies of membrane dynamics and interactions.

  • Biology: It is used in the study of cell membranes and membrane-associated processes.

  • Medicine: DOPE-N-succinyl is employed in drug delivery systems, particularly in the formulation of liposomes and nanoparticles for targeted therapy.

  • Industry: It is used in the cosmetics and food industries for its emulsifying and stabilizing properties.

Comparison with Similar Compounds

  • Phosphatidylethanolamine (PE)

  • Phosphatidylserine (PS)

  • Phosphatidylcholine (PC)

  • DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)

  • DMPE (1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine)

Properties

CAS No.

111613-33-3

Molecular Formula

C45H81NNaO11P

Molecular Weight

866.1 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-(3-carboxypropanoylamino)ethyl phosphate

InChI

InChI=1S/C45H82NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)54-39-41(40-56-58(52,53)55-38-37-46-42(47)35-36-43(48)49)57-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,41H,3-16,21-40H2,1-2H3,(H,46,47)(H,48,49)(H,52,53);/q;+1/p-1/b19-17-,20-18-;/t41-;/m1./s1

InChI Key

KKEGOYIHHIJUOK-NFCDTPQPSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-(succinyl) (sodium salt)

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